![molecular formula C16H11ClN4O4 B2927578 2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide CAS No. 921111-06-0](/img/structure/B2927578.png)
2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
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Overview
Description
The compound “2-Chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide” is a chemical with the molecular formula C11H10ClN3O2. It has an average mass of 251.669 Da and a monoisotopic mass of 251.046158 Da .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis
The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° and the C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles of −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .Chemical Reactions Analysis
The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .Physical And Chemical Properties Analysis
The compound “2-Chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide” has a density of 1.4±0.1 g/cm3, a boiling point of 469.33°C, and a melting point of 198.27°C. It has a water solubility of 5179 mg/L at 25°C .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to "2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide" has been a topic of interest, focusing on the development of novel methodologies and the exploration of their chemical structures. For instance, researchers have reported on the design, synthesis, and crystal structure analysis of similar compounds, utilizing techniques such as density functional theory (DFT) for optimized geometric bond lengths and angles comparison, and X-ray diffraction for crystal structure determination. These studies aim to understand the molecular and electronic structures of such compounds, which is critical for their potential applications in various fields (Huang et al., 2020).
Anticancer Activities
A significant area of application for compounds structurally similar to "2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide" is in the development of potential anticancer agents. Research has shown that certain derivatives possess marked inhibition against various cancer cell lines, such as human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, demonstrating promising anticancer activity. These findings are based on molecular docking studies and experimental evaluations of antiproliferative effects, suggesting the potential of these compounds as leads in anticancer drug discovery (Huang et al., 2020).
Pharmaceutical Formulation and Drug Delivery
Another area of interest is the formulation and delivery of poorly water-soluble drugs, with studies exploring the use of wet-bead milling techniques to produce particles in the submicron region for improved dissolution rates and oral absorption. This research is pertinent to the development of solid dosage forms of related compounds, aiming to enhance their bioavailability and therapeutic efficacy (Kondo et al., 1993).
Molecular Interactions and Supramolecular Chemistry
Investigations into the intermolecular interactions and supramolecular chemistry of compounds akin to "2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide" focus on their potential for forming novel materials. Studies have examined molecular electrostatic potential (MEP) surface maps, Hirshfeld surface analysis for quantitative analysis of intermolecular interactions, and the exploration of halogen bonds in the stabilization of crystal structures. Such research contributes to the understanding of the molecular basis for material properties and their potential applications in nanotechnology and material science (Oruganti et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c1-9-14(16(23)20-7-3-2-4-13(20)18-9)19-15(22)11-6-5-10(21(24)25)8-12(11)17/h2-8H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWIXVZYHNUDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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